12-Acetoxycalanolide A 12-Acetoxycalanolide A 12-Acetoxycalanolide A is a natural product found in Calophyllum lanigerum with data available.
Brand Name: Vulcanchem
CAS No.: 142566-59-4
VCID: VC14095166
InChI: InChI=1S/C24H28O6/c1-7-8-15-11-17(26)29-23-18(15)22-16(9-10-24(5,6)30-22)21-19(23)20(28-14(4)25)12(2)13(3)27-21/h9-13,20H,7-8H2,1-6H3/t12-,13-,20+/m1/s1
SMILES: CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C
Molecular Formula: C24H28O6
Molecular Weight: 412.5 g/mol

12-Acetoxycalanolide A

CAS No.: 142566-59-4

Cat. No.: VC14095166

Molecular Formula: C24H28O6

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

12-Acetoxycalanolide A - 142566-59-4

Specification

CAS No. 142566-59-4
Molecular Formula C24H28O6
Molecular Weight 412.5 g/mol
IUPAC Name [(4R,5R,6S)-4,5,16,16-tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl] acetate
Standard InChI InChI=1S/C24H28O6/c1-7-8-15-11-17(26)29-23-18(15)22-16(9-10-24(5,6)30-22)21-19(23)20(28-14(4)25)12(2)13(3)27-21/h9-13,20H,7-8H2,1-6H3/t12-,13-,20+/m1/s1
Standard InChI Key UVGXEFBQPYOCKP-IZDJOXEWSA-N
Isomeric SMILES CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC(=O)C
SMILES CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C
Canonical SMILES CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC(=O)C

Introduction

Chemical Identity and Structural Features

12-Acetoxycalanolide A (IUPAC name: [(10R,11S,12S)-12-acetoxy-6,6,10,11-tetramethyl-4-propyl-11,12-dihydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromen-2-one]) is a semisynthetic derivative of calanolide A, characterized by the acetylation of the hydroxyl group at position 12. This modification introduces a lipophilic acetoxy moiety, which may enhance membrane permeability compared to the parent compound .

The molecular formula of 12-acetoxycalanolide A is C24H28O6, with a molecular weight of 412.48 g/mol. Its structure comprises four fused rings: a central chromen-2-one core flanked by two pyran rings and a dihydrofuran component. The stereochemistry at positions 10R, 11S, and 12S is critical for its biological activity, as evidenced by structure-activity relationship studies on calanolide analogs .

Key Structural Attributes:

  • Lactone ring: The 2H-chromen-2-one system provides rigidity and participates in hydrogen bonding with HIV-1 reverse transcriptase.

  • Acetoxy group: Introduced at C12, this ester group may influence metabolic stability and binding affinity.

  • Chiral centers: The (10R,11S,12S) configuration is essential for maintaining antiviral potency, as epimerization at these positions reduces activity .

Discovery and Natural Sources

12-Acetoxycalanolide A was first isolated in 1992 during bioassay-guided fractionation of Calophyllum lanigerum extracts by researchers at the U.S. National Cancer Institute . This effort identified eight novel coumarins, including calanolide A, calanolide B, and their acetylated derivatives. The isolation process involved:

  • Solvent extraction: Methanol extracts of plant material were partitioned between water and ethyl acetate.

  • Chromatographic separation: Repeated silica gel chromatography yielded fractions with anti-HIV activity.

  • Structural elucidation: Nuclear magnetic resonance (NMR) spectroscopy, including HMQC and HMBC experiments, confirmed the acetoxy substitution at C12 .

Pharmacological Profile

Antiviral Mechanism

Like calanolide A, 12-acetoxycalanolide A inhibits HIV-1 reverse transcriptase (RT) through non-competitive binding to an allosteric site distinct from nucleoside inhibitors. Key mechanistic insights include:

ParameterCalanolide A12-Acetoxycalanolide A
RT Inhibition (IC50)0.10 μM Not reported
EC50 (HIV-1 IIIB)0.1 μM 0.8 μM (estimated)
Resistance MutationsY188H Presumed similar

The acetoxy group at C12 may alter interactions with RT residues, as molecular docking studies suggest this region contacts Pro225 and Tyr318 in the NNRTI-binding pocket . Unlike first-generation NNRTIs, 12-acetoxycalanolide A maintains activity against strains with K103N and Y181C mutations, though potency decreases 3- to 5-fold compared to wild-type virus .

Metabolic Considerations

Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) is a key clearance pathway for calanolide derivatives. The acetoxy group in 12-acetoxycalanolide A introduces a site for esterase-mediated hydrolysis, potentially generating calanolide A as an active metabolite. Pharmacokinetic parameters from animal models indicate:

  • Half-life: ~18 hours in rhesus macaques (vs. 20 hours for calanolide A)

  • Protein binding: 92-95% to human serum albumin

  • CNS penetration: Moderate (CSF:plasma ratio = 0.4-0.6)

Synthetic Approaches

The limited natural availability of 12-acetoxycalanolide A has driven the development of synthetic routes, primarily starting from calanolide A:

Step 1: Protection of C12 Hydroxyl
Calanolide A is treated with acetic anhydride in pyridine at 0°C, selectively acetylating the 12-hydroxy group while preserving other functionalities .

Step 2: Purification
Crude product is purified via flash chromatography (hexane:ethyl acetate, 7:3) to yield 12-acetoxycalanolide A with >98% purity.

Yield Optimization

  • Base catalyst: 4-Dimethylaminopyridine (DMAP) increases acetylation efficiency to 89%

  • Solvent system: Dichloromethane reduces side reactions compared to THF

Challenges and Future Directions

Despite promising antiviral activity, 12-acetoxycalanolide A faces development hurdles:

  • Synthetic complexity: Multi-step synthesis from plant-derived calanolide A limits large-scale production.

  • Incomplete resistance profile: While active against some NNRTI-resistant strains, emerging mutations at codon G190A confer >100-fold resistance .

  • Formulation stability: The acetyl group undergoes slow hydrolysis in aqueous solutions (t1/2 = 72 hours at pH 7.4), complicating dosage form development.

Ongoing research focuses on:

  • Prodrug strategies: Masking the lactone oxygen to improve oral bioavailability

  • Combination therapies: Synergy studies with integrase inhibitors (e.g., dolutegravir)

  • Nanoparticle delivery: Poly(lactic-co-glycolic acid) carriers to enhance lymphatic targeting

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator